molecular formula C24H26N4O2 B2534923 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 1448046-90-9

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide

Cat. No.: B2534923
CAS No.: 1448046-90-9
M. Wt: 402.498
InChI Key: QKOULCFGWXNOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that combines a morpholine ring, a pyrimidine ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group, and finally the attachment of the diphenylacetamide moiety. Common reagents used in these reactions include dimethylformamide, morpholine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkylating agents, and various acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide: This compound has a similar structure but with a furan ring instead of the diphenylacetamide moiety.

    N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide: This compound has a benzamide group instead of the diphenylacetamide moiety.

Uniqueness

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide is unique due to its combination of structural features, which may confer specific properties not found in similar compounds. This uniqueness can make it particularly valuable for certain applications, such as drug development or materials science.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-22(18(2)26-24(25-17)28-13-15-30-16-14-28)27-23(29)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,13-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOULCFGWXNOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.